molecular formula C9H11BrO2 B2623597 4-Bromo-2-(2-hydroxypropan-2-yl)phenol CAS No. 857762-28-8

4-Bromo-2-(2-hydroxypropan-2-yl)phenol

Cat. No.: B2623597
CAS No.: 857762-28-8
M. Wt: 231.089
InChI Key: LDADVENNUGTRJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-(2-hydroxypropan-2-yl)phenol is a synthetic compound known for its antimicrobial properties. It is commonly used in various consumer products, including soaps, toothpaste, and mouthwash. This compound was first synthesized in the 1960s for use in surgical scrubs and has since become a common ingredient in personal care products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2-hydroxypropan-2-yl)phenol typically involves the bromination of 2-(2-hydroxypropan-2-yl)phenol. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the phenol ring. The reaction conditions often include the use of bromine or a bromine-containing reagent in an organic solvent, such as dichloromethane, at low temperatures to control the reaction rate and selectivity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The bromination reaction is typically followed by purification steps, such as recrystallization or chromatography, to remove any impurities and obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2-hydroxypropan-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The bromine atom can be reduced to form the corresponding phenol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea under mild conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of phenol derivatives.

    Substitution: Formation of substituted phenol derivatives.

Scientific Research Applications

4-Bromo-2-(2-hydroxypropan-2-yl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of various organic compounds.

    Biology: Studied for its antimicrobial properties and potential use in disinfectants.

    Medicine: Investigated for its potential therapeutic applications due to its antimicrobial activity.

    Industry: Used in the formulation of personal care products, such as soaps and toothpaste, due to its ability to inhibit microbial growth.

Mechanism of Action

The antimicrobial activity of 4-Bromo-2-(2-hydroxypropan-2-yl)phenol is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and leakage of cellular contents. This disruption ultimately results in cell death. The molecular targets include membrane lipids and proteins involved in maintaining cell integrity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(2-hydroxypropan-2-yl)phenol
  • 5-Bromo-2-(2-hydroxypropan-2-yl)phenol
  • 2-(4-Hydroxyphenyl)propan-2-ol

Uniqueness

4-Bromo-2-(2-hydroxypropan-2-yl)phenol is unique due to its specific bromination pattern, which imparts distinct antimicrobial properties compared to other similar compounds. The presence of the bromine atom at the 4-position enhances its ability to interact with microbial cell membranes, making it more effective as an antimicrobial agent .

Properties

IUPAC Name

4-bromo-2-(2-hydroxypropan-2-yl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-9(2,12)7-5-6(10)3-4-8(7)11/h3-5,11-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDADVENNUGTRJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C=CC(=C1)Br)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857762-28-8
Record name 4-bromo-2-(2-hydroxypropan-2-yl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.